4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Description
4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research by Azab, Youssef, and El-Bordany (2013) explores the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at creating antibacterial agents. This indicates a potential application of our compound in synthesizing antibacterial agents due to its heterocyclic nature (Azab, Youssef, & El-Bordany, 2013).
Anticancer Agent Development
Alam et al. (2016) designed, synthesized, and evaluated novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. This research suggests the compound's potential in creating anticancer agents through its structural components (Alam et al., 2016).
Concise Synthesis Pathways
Johnston et al. (2008) discussed the concise synthesis of pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, demonstrating the compound's relevance in streamlined synthesis methods for pharmacologically active heterocycles (Johnston et al., 2008).
Ring-Opening Reactions
Sathishkannan, Tamilarasan, and Srinivasan (2017) explored the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates, which could be relevant for the compound's use in synthesizing cyclopropane-fused pyridazinones (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Antioxidative Activity Evaluation
Yanagimoto, Lee, Ochi, and Shibamoto (2002) evaluated the antioxidative activity of heterocyclic compounds, including pyrroles and pyrazines, found in Maillard reaction products. This suggests the potential of the compound in research focused on antioxidative properties of heterocyclic compounds (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
Properties
IUPAC Name |
4-cyclopropyl-1-(2-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-6-2-3-7-17(14)26-20-16(12-22-26)19(15-8-9-15)23-25(21(20)28)13-18(27)24-10-4-5-11-24/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINNGXGXDHORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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